L-Isoleucine-1-13C

Metabolic flux analysis BCAA catabolism Stable isotope tracer

Quantifying isoleucine-specific metabolism? Unlabeled or uniformly labeled BCAAs introduce confounding mass shifts or fail to track the unique L-alloisoleucine pathway. L-Isoleucine-1-13C offers a clean +1 Da shift for MS and 90× enhanced NMR signal at δ 176.8 ppm. - >99 atom % 13C at carboxyl carbon - Validated for human oral dosing (38 μmol·kg⁻¹) & 7-compartment kinetic models - Enables MSUD biomarker analysis (L-alloisoleucine formation)

Molecular Formula C6H13NO2
Molecular Weight 132.17 g/mol
Cat. No. B12061220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoleucine-1-13C
Molecular FormulaC6H13NO2
Molecular Weight132.17 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i6+1
InChIKeyAGPKZVBTJJNPAG-XDXFPRKMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Isoleucine-1-13C: Stable Isotope-Labeled Amino Acid


L-Isoleucine-1-13C (CAS 81202-01-9) is a stable isotope-labeled analog of the essential branched-chain amino acid L-isoleucine, specifically enriched with a carbon-13 atom at the carboxyl carbon (C1) position [1]. This single-site 13C labeling confers a nominal mass shift of +1 Da relative to unlabeled L-isoleucine, enabling its use as a tracer in metabolic flux studies and as an internal standard in mass spectrometry-based quantitative assays . The compound is supplied as a white crystalline solid with a molecular formula of 13CC5H13NO2 and a molecular weight of 132.17 g/mol . Commercial specifications typically indicate an isotopic enrichment of 99 atom % 13C and chemical purity of ≥98% (CP) .

Metabolic fluxSite-specific ¹³C tracer for BCAA oxidation studies
Protein NMREnhanced C-1 signal supports stereochemical assignment
LC-MS/MS quantitationDistinct mass shift with reduced natural abundance correction

L-Isoleucine-1-13C: Tracer Specificity Advantages


L-Isoleucine-1-13C is not functionally interchangeable with its multi-labeled counterpart L-Isoleucine-13C6 or with unlabeled L-isoleucine due to fundamentally distinct analytical performance characteristics [1]. While L-Isoleucine-13C6 serves effectively as a heavy internal standard for absolute quantification via LC-MS/MS—with typical method performance metrics including an R² of 0.9995, accuracy of 97-98%, and RSD of 1.0% across multiple concentration levels [2]—the single-site 1-13C label is specifically optimized for metabolic flux analysis (13C-MFA) and breath test studies where the fate of the C1 carboxyl carbon is tracked as 13CO2 [3]. The substitution of a 1-13C tracer with a uniformly labeled 13C6 analog would alter the mass isotopomer distribution pattern, corrupting flux calculations and rendering downstream metabolic modeling invalid [4]. Furthermore, unlabeled L-isoleucine cannot correct for matrix effects or ionization variability in MS assays, introducing quantification errors that 13C-labeled internal standards specifically mitigate [5].

Unlabeled L-isoleucine
Provides no isotopic signal for metabolic tracing or mass spectrometry detection.
Uniformly labeled variants
Generate complex isotopologue distributions that confound MS deconvolution; site-specific C-1 label gives a singular +1 Da shift.
Alternative BCAA tracers
L-Leucine-1-13C and L-Valine-1-13C exhibit different oxidation kinetics and do not reflect isoleucine-specific metabolism.

L-Isoleucine-1-13C: Comparative Evidence Guide


Whole-Body Oxidation Rate: Comparison with L-Leucine

In a comparative oral loading study (38 μmol/kg body weight) in overnight-fasted healthy human subjects (n=5), L-[1-13C]isoleucine exhibited a mean whole-body oxidation rate of 0.17 ± 0.05 μmol·kg⁻¹·min⁻¹. This rate was significantly lower than that of L-[1-13C]leucine (0.32 ± 0.06 μmol·kg⁻¹·min⁻¹) and L-[1-13C]valine (0.22 ± 0.04 μmol·kg⁻¹·min⁻¹), representing a 47% and 23% reduction, respectively [1].

Oxidation rate
Head-to-head
0.17 ± 0.05 μmol·kg⁻¹·min⁻¹
47% lower vs L-leucine (0.32 ± 0.06)
Supports isoleucine-specific tracer design; oxidation difference informs dose-model interpretation.
Human study, n=5, oral load 38 μmol·kg⁻¹
Metabolic flux analysis BCAA catabolism Stable isotope tracer

Unique L-Alloisoleucine Pathway

Following oral loading of 50% enriched L-[1-13C]isoleucine (38 μmol/kg) in healthy subjects (n=4), 13C-enrichment in L-isoleucine reached a peak of 18 ± 4 mol percent excess at 35 minutes, while 13C-label in the related 2-oxo acid (S-3-methyl-2-oxopentanoate) peaked at 17 ± 3 mol percent excess at 45 minutes [1]. In contrast, the diastereomer L-alloisoleucine accumulated 13C-label only gradually and in minor amounts, demonstrating that the C1 carboxyl label is specifically routed through transamination intermediates rather than directly into the alloisoleucine pool [1].

Alloisoleucine pathway
Cross-study comparable
Peak ¹³C enrichment: 18 ± 4 MPE at 35 min (L-isoleucine); gradual minor accumulation in L-alloisoleucine
Supports MSUD biomarker research; pathway exclusivity precludes other BCAA tracers.
n=4, 3‑h kinetics, 50% enriched tracer used
Inborn errors of metabolism Maple syrup urine disease Diastereomer formation

Stereochemical Assignment via C-1 Label

In a validated LC-MS/MS method for BCAA quantification in human plasma, the isotopically labeled internal standard Isoleucine(13C6,15N) produced a nominal mass shift of +7 Da relative to unlabeled isoleucine, enabling baseline chromatographic resolution and correction for matrix effects [1]. L-Isoleucine-1-13C, with a single-site label, yields a +1 Da shift. While the +7 Da standard is optimal for absolute quantification—achieving an R² of 0.9995 and RSD of 1.0% across the analytical measurement range of 2.0-1500 µM [1]—the +1 Da shift of L-Isoleucine-1-13C is specifically advantageous for metabolic flux studies where isotopomer distributions must be deconvoluted without interference from natural abundance 13C contributions [2].

NMR signal
Class-level inference
~90‑fold enhancement at C‑1 (δ 176.8 ppm) vs natural abundance
Supports high-sensitivity detection and stereochemical differentiation of isoleucine residues.
Based on >99 atom % ¹³C specification and reference NMR data
LC-MS/MS quantification Internal standard method Branched-chain amino acids

Isotopic Purity: Quantitative Accuracy

Commercial specifications for L-Isoleucine-1-13C indicate an isotopic enrichment of 99 atom % 13C, with a chemical purity of ≥98% (CP) . This level of isotopic enrichment is critical for 13C-MFA applications, as lower enrichment tracers (e.g., 90-95 atom %) introduce systematic error in mass isotopomer distribution calculations that propagate through flux estimation algorithms [1]. The LS-MIDA software framework for 13C-MFA explicitly requires high-purity tracer inputs to minimize correction factors for natural isotope abundance [1].

Isotopic purity
Supporting evidence
>99 atom % ¹³C vs 50% enriched alternative
May reduce tracer dose requirements and simplify natural abundance correction.
Commercial specification; research use only
13C metabolic flux analysis Isotopic enrichment Tracer purity

L-Isoleucine-1-13C Exhibits Long-Term Powder Stability at -20°C for 3 Years, Supporting Multi-Year Study Continuity

According to vendor storage specifications, L-Isoleucine-1-13C in powder form is stable for 3 years when stored at -20°C, while solutions prepared from the powder remain stable for 1 year at -80°C [1]. This extended shelf life exceeds typical project timelines in longitudinal metabolic studies and enables procurement of bulk quantities for multi-year research programs without degradation concerns [1].

Product stability Long-term storage Isotope-labeled compound

L-Isoleucine-1-13C: Key Application Scenarios


In Vivo BCAA Metabolic Flux Analysis

L-Isoleucine-1-13C is the required tracer for studies isolating isoleucine-specific catabolic pathways, as demonstrated by the direct head-to-head comparison showing its 47% lower oxidation rate compared to leucine-1-13C [1]. This differentiation is critical when investigating disorders of BCAA metabolism, including maple syrup urine disease, where isoleucine, leucine, and valine exhibit distinct metabolic handling and therapeutic requirements [1].

L-Alloisoleucine Formation in MSUD

The single-site 1-13C label of L-Isoleucine-1-13C, combined with its 99 atom % isotopic enrichment, makes it the optimal substrate for 13C-MFA experiments tracking the fate of the carboxyl carbon through transamination, decarboxylation, and incorporation into downstream metabolites [2]. Unlike uniformly labeled 13C6 tracers, the 1-13C label produces a simplified isotopomer distribution that reduces computational complexity in flux estimation algorithms such as LS-MIDA [2].

Protein NMR: Structure and Dynamics

The quantitative oxidation data for L-Isoleucine-1-13C—specifically the mean in vivo oxidation rate of 0.17 μmol·kg⁻¹·min⁻¹—provides the baseline kinetic parameters necessary for developing and validating 13C-breath tests aimed at assessing isoleucine catabolic capacity in patients with suspected metabolic disorders [1]. The C1 carboxyl label ensures that exhaled 13CO2 specifically reflects decarboxylation of the isoleucine-derived 2-oxo acid intermediate [1].

Mass Spectrometry Tracer for Drug Development

The documented 3-year powder stability at -20°C enables procurement of a single bulk lot of L-Isoleucine-1-13C sufficient to span the entire duration of extended clinical trials or longitudinal metabolic studies [3]. This eliminates lot-to-lot variability in tracer isotopic enrichment and chemical purity, a confounding factor that can compromise the statistical power of multi-year research programs [3].

Application
Selection Property
Validation Focus
BCAA metabolic flux analysis (human research)
Isoleucine-specific oxidation rate (site-specific ¹³C label)
Oral loading protocol reproducibility and kinetic model consistency
L-alloisoleucine pathway research (MSUD biomarker)
Unique epimerization pathway; exclusively traceable with L-isoleucine-1-13C
Kinetic monitoring of plasma L-alloisoleucine and enantiomer intermediates
Protein NMR spectroscopy
Site-specific C-1 ¹³C enrichment for enhanced signal
Stereochemical assignment (L-isoleucine vs. L-alloisoleucine)
LC-MS/MS and GC-MS quantitative tracer
+1 Da mass shift and high isotopic purity
Natural abundance correction minimization in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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